
1-(2-羟乙基)-3-氨基-1H-1,2,4-三唑盐酸盐
描述
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an ethanol group attached to the triazole ring.
科学研究应用
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of mitochondrial and chloroplast function.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of various industrial chemicals and materials.
作用机制
Target of Action
The primary target of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial for the biosynthesis of ergosterol, a major steroid in fungal membranes .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride bind to the iron in the heme moiety of CYP-450 . This interaction inhibits the 14α-demethylation of lanosterol, thereby disrupting the biosynthesis of ergosterol .
Biochemical Pathways
By inhibiting the biosynthesis of ergosterol, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride affects the integrity of fungal membranes. The inhibition of 14-α-demethylation leads to the accumulation of 14-α-methyl-steroids, which disrupts the structure and function of the fungal membranes .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is the disruption of fungal membranes due to the accumulation of 14-α-methyl-steroids . This disruption can inhibit the growth of fungi, making 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride potentially useful as an antifungal agent.
生化分析
Biochemical Properties
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . The interaction between 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride and this enzyme is competitive, meaning the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Cellular Effects
The effects of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By inhibiting catalase, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride increases the levels of hydrogen peroxide within cells, which can lead to oxidative stress . This oxidative stress can affect gene expression and cellular metabolism, potentially leading to cell death or altered cellular functions.
Molecular Mechanism
At the molecular level, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, its interaction with imidazoleglycerol-phosphate dehydratase involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound-enzyme complex and prevent substrate binding . Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride has been associated with sustained oxidative stress and potential cellular damage in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical interactions without significant adverse effects . At higher doses, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride can induce toxicity, leading to oxidative stress, cellular damage, and even death in animal models . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is involved in several metabolic pathways, particularly those related to amino acid biosynthesis. The compound interacts with enzymes such as imidazoleglycerol-phosphate dehydratase, which plays a role in the histidine biosynthesis pathway . By inhibiting this enzyme, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride can alter metabolic flux and affect the levels of metabolites involved in this pathway .
Transport and Distribution
The transport and distribution of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is crucial for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride to specific organelles, further influencing its biochemical interactions and effects .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
相似化合物的比较
Similar Compounds
Some compounds similar to 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride include:
Uniqueness
What sets 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in various research and industrial applications.
属性
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFDDAFQXQELOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559062-04-2 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


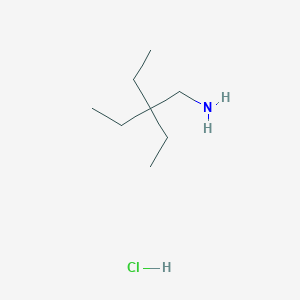
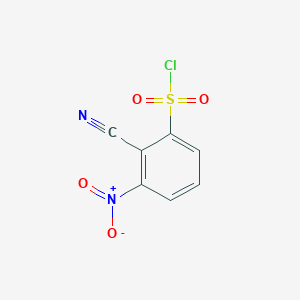
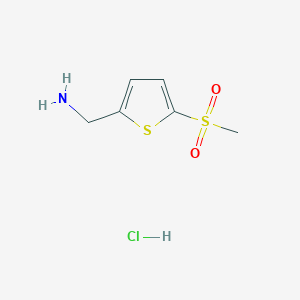
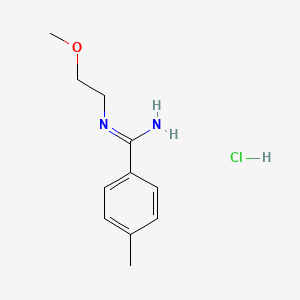
![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)

![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)
![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)
![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)

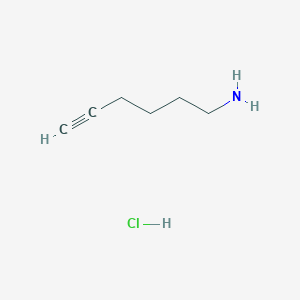
![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)
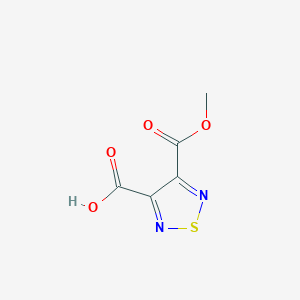
![tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1378144.png)
